Tert-butyl 2-(1-hydroxycyclohexyl)acetate
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Overview
Description
Tert-butyl 2-(1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C12H22O3 It is a derivative of cyclohexane, featuring a tert-butyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-hydroxycyclohexyl)acetate typically involves the esterification of 1-hydroxycyclohexylacetic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
1-Hydroxycyclohexylacetic acid+tert-Butyl alcoholH2SO4Tert-butyl 2-(1-hydroxycyclohexyl)acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Formation of 2-(1-oxocyclohexyl)acetic acid.
Reduction: Formation of 2-(1-hydroxycyclohexyl)ethanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Tert-butyl 2-(1-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclohexylacetic acid, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: Similar structure but lacks the hydroxyl group.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a carbamate group instead of an acetate group.
Uniqueness
Its structure allows for versatile modifications and interactions with various chemical and biological systems .
Properties
CAS No. |
5292-13-7 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-11(2,3)15-10(13)9-12(14)7-5-4-6-8-12/h14H,4-9H2,1-3H3 |
InChI Key |
HDJCUAYVAKJGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCCCC1)O |
Origin of Product |
United States |
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